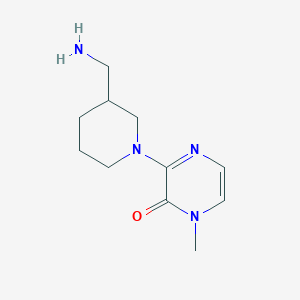

3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one

Übersicht

Beschreibung

“3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one” is a complex organic compound. It contains an aminopiperidine group, which is a common structural element in many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, Linagliptin, a highly potent, selective, long-acting and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes, was synthesized during the process development of linagliptin .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3-Aminopiperidines

3-Aminopiperidines, such as 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one, are synthesized through various methods for their broad range of biological activities. One method includes the ring expansion of prolinols induced by XtalFluor-E, yielding a 2-(azidomethyl)pyrrolidine/3-azidopiperidine ratio of 0:100 depending on the substituents present on the prolinol (Cochi, Pardo, & Cossy, 2012).

Efficient Synthetic Entry to Enantioenriched 3-Aminopiperidine Derivatives

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)enamides provides an atom-economic and attractive route to enantioenriched 3-aminopiperidine derivatives. This process is significant for producing both enantiomers of 3-aminopiperidine, a crucial structural unit in many natural products and pharmaceutical drugs (Royal et al., 2016).

Scaffolds for Combinatorial Chemistry

New scaffolds for combinatorial chemistry include orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, prepared from a piperidine building block. The major and minor products' constitution and relative configuration were established through single-crystal X-ray structure analysis (Schramm, Saak, Hoenke, & Christoffers, 2010).

Pharmacological Applications

In pharmacology, 3-aminopiperidines are used in drug development. For instance, the compound paltusotine, a non-peptide SST2 agonist, features a 4-(4-aminopiperidinyl)-3,6-diarylquinoline structure. Paltusotine is significant in clinical trials for conditions like acromegaly and neuroendocrine tumors (Zhao et al., 2022).

One-Pot Synthesis Approaches

Efficient one-pot synthesis methods have been developed for 3-azido- and 3-aminopiperidines. These methods allow for the versatile use of the azide functionality in preparing biologically relevant piperidine-containing structures (Ortiz, Kang, & Wang, 2014).

Wirkmechanismus

Target of Action

The primary target of 3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one is Dipeptidyl Peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

This compound acts as a competitive inhibitor of DPP-4 . By binding to DPP-4, it prevents the enzyme from breaking down incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP). This leads to increased levels of these hormones, which in turn stimulate insulin production and inhibit glucagon release .

Biochemical Pathways

The inhibition of DPP-4 affects the glucose-insulin regulation pathway . Increased levels of GLP-1 and GIP enhance the secretion of insulin from pancreatic beta cells. Simultaneously, they inhibit the release of glucagon from alpha cells. The net effect is a decrease in blood glucose levels .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed after oral administration . The bioavailability, distribution, metabolism, and excretion (ADME) properties of this compound need further investigation.

Result of Action

The result of the action of this compound is a reduction in blood glucose levels . By increasing the levels of GLP-1 and GIP, it promotes insulin secretion and inhibits glucagon release, leading to decreased blood glucose levels .

Biochemische Analyse

Biochemical Properties

3-(3-Aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to significant biochemical changes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of glucagon-like peptide-1 (GLP-1), which plays a role in insulin secretion and glucose homeostasis . This modulation can lead to changes in cellular metabolism and energy balance.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of DPP-4, thereby increasing the levels of active GLP-1 in the bloodstream . This inhibition leads to enhanced insulin secretion and improved glycemic control. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that it remains stable under various conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic pathways and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to improve glycemic control without significant adverse effects . At higher doses, it may cause toxicity and other adverse effects, such as liver damage and metabolic disturbances. These findings highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DPP-4 and influences the levels of metabolites like GLP-1 . These interactions can lead to changes in metabolic flux and overall metabolic balance. Additionally, it may affect the activity of other enzymes and cofactors involved in glucose and lipid metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is readily absorbed and distributed throughout the body, with a preference for tissues involved in glucose metabolism . Its localization and accumulation in specific tissues can influence its overall activity and therapeutic potential.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It may be directed to these compartments by targeting signals or post-translational modifications . This subcellular localization can affect its activity and function, as well as its interactions with other biomolecules.

Eigenschaften

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)5-13-3-1-2-6(12)4-13/h6H,1-5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUAIVQOLNMHPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

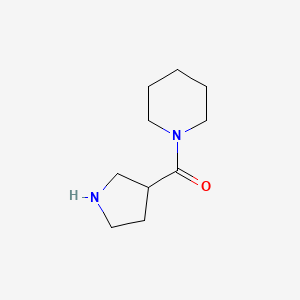

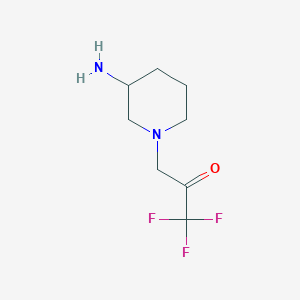

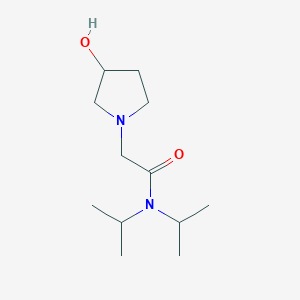

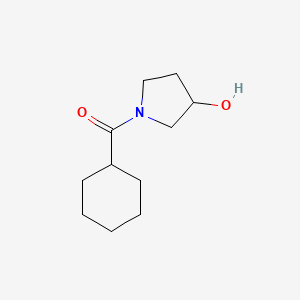

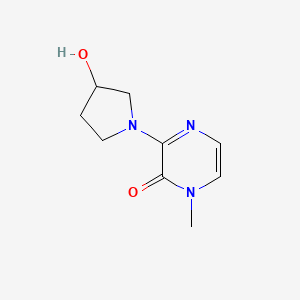

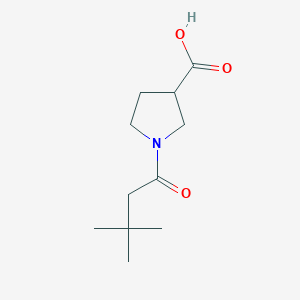

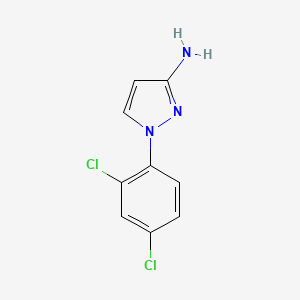

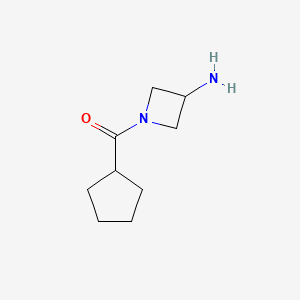

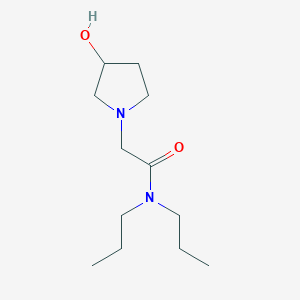

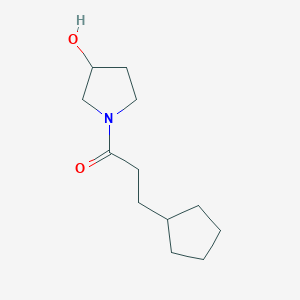

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Cyclopropylamino)methyl]cyclopentan-1-ol](/img/structure/B1489005.png)

![1-[(2-Chloro-4-fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1489007.png)

![1-[(2,5-Difluorophenyl)methyl]azetidin-3-ol](/img/structure/B1489018.png)

![1-[(Cyclopentylamino)methyl]cyclopentan-1-ol](/img/structure/B1489024.png)